![molecular formula C22H20N2O4 B6125814 2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide](/img/structure/B6125814.png)
2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide
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Overview
Description
2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of hydrazones and has been shown to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. In addition, it has been shown to improve glucose metabolism and reduce oxidative stress in diabetic animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide is its versatility. It can be easily synthesized and modified to obtain derivatives with improved biological activity. In addition, it exhibits low toxicity and is relatively stable under physiological conditions. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several directions for future research on 2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide. One area of interest is the development of novel derivatives with improved biological activity and solubility. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, more research is needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide involves the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and benzoic acid hydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization to obtain pure 2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide.
Scientific Research Applications
2-(benzyloxy)-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In addition, it has been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-18-11-12-20(25)17(13-18)14-23-24-22(26)19-9-5-6-10-21(19)28-15-16-7-3-2-4-8-16/h2-14,25H,15H2,1H3,(H,24,26)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQALEHLTINYFOW-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=CC=C2OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-phenylmethoxybenzamide |
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